(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Descripción
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-27-16-9-7-13(11-17(16)28-2)8-10-18(24)21-20-23-22-19(29-20)14-5-4-6-15(12-14)30(3,25)26/h4-12H,1-3H3,(H,21,23,24)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFFDSPFRXMVSS-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a prop-2-enamide backbone with a dimethoxyphenyl group and a methanesulfonyl-substituted oxadiazole moiety. The molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds containing oxadiazole rings exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for its efficacy against various targets.
Antimicrobial Activity
Research has shown that oxadiazole derivatives can possess significant antimicrobial effects. For instance, a study highlighted the activity of certain oxadiazole derivatives against Mycobacterium tuberculosis, with some compounds demonstrating over 90% inhibition rates . While specific data on the compound (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is limited, its structural similarities suggest potential efficacy against similar pathogens.
Anticancer Properties
The anticancer potential of oxadiazole derivatives has also been documented. A study synthesized various 1,3,4-oxadiazole compounds and tested them against cancer cell lines such as PC3 and Bcap37. Some derivatives showed notable cytotoxicity, indicating that this class of compounds may be useful in cancer therapy . The specific compound’s ability to inhibit cancer cell proliferation remains to be thoroughly investigated.
The proposed mechanisms by which oxadiazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation and cancer progression .
- Radical Scavenging : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells .
- Interaction with Receptors : The methanesulfonyl group may enhance binding affinity to specific biological targets, potentially modulating receptor activity related to pain and inflammation .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study 1 : A derivative containing an oxadiazole ring was tested for antimicrobial activity against resistant strains of M. tuberculosis, showing promising results with an IC50 value significantly lower than standard treatments .
- Study 2 : Compounds similar in structure to (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide were evaluated for their anti-inflammatory properties in vitro. Results indicated a reduction in inflammatory markers in treated cells compared to controls .
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound is characterized by a complex structure that includes:
- Acrylamide backbone : This structure is crucial for its biological activity.
- Oxadiazole moiety : Known for its diverse pharmacological properties.
- Dimethoxyphenyl group : Contributes to the compound's lipophilicity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide exhibit significant anticancer activity. For instance:
- Cell line studies : Compounds in this class have shown effective growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .
Anti-inflammatory Effects
In addition to anticancer properties, this compound may also serve as a potential anti-inflammatory agent. Molecular docking studies suggest that it can inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase .
Case Studies and Research Findings
- Anticancer Activity : A recent study highlighted the synthesis of similar oxadiazole derivatives that demonstrated promising anticancer properties through in vitro assays. The derivatives exhibited varying degrees of inhibition against different cancer cell lines, suggesting a structure-activity relationship that warrants further investigation .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding the mechanism of action and optimizing the chemical structure for enhanced efficacy .
Future Research Directions
Given its promising biological activities, future research on (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide should focus on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models before progressing to clinical trials.
- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific cancer types or inflammatory diseases.
Comparación Con Compuestos Similares
Structural Analogues of 1,3,4-Oxadiazole Derivatives
The synthesis and bioactivity of 1,3,4-oxadiazole derivatives have been extensively studied. For instance, compounds such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () share structural similarities with the target compound but differ in substituents. Key comparisons include:
The methanesulfonyl group in the target compound may enhance metabolic stability compared to sulfanyl-linked analogs, which are prone to oxidation. Additionally, the dimethoxyphenyl enamide could improve solubility relative to bulkier substituted phenyl groups in derivatives.
Spectroscopic Characterization Comparisons
Structural elucidation of oxadiazole derivatives typically relies on NMR and UV spectroscopy. For example, highlights the use of ¹H-NMR and ¹³C-NMR to confirm structures of natural products like Isorhamnetin-3-O glycoside . In the target compound:
- The 3,4-dimethoxyphenyl group would exhibit characteristic aromatic proton signals at δ 6.7–7.2 ppm (¹H-NMR) and methoxy carbon signals near δ 55–60 ppm (¹³C-NMR).
- The methanesulfonylphenyl group would show deshielded aromatic protons (δ 7.5–8.5 ppm) due to the electron-withdrawing effect of -SO₂CH₃.
These features contrast with compounds, where sulfanyl-linked protons resonate at lower chemical shifts (δ 3.0–4.0 ppm), and thiazole protons appear near δ 7.0–8.0 ppm .
Q & A
Q. What are the common synthetic routes for synthesizing (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under POCl₃ catalysis (90°C, 3h reflux) .
- Step 2 : Introduction of the methanesulfonylphenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Enamide formation through condensation of the oxadiazole intermediate with (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid using carbodiimide coupling agents.
Key factors include pH control during precipitation (pH 8-9 for optimal crystallization) , solvent polarity (e.g., DMSO/water mixtures for recrystallization), and stoichiometric ratios of POCl₃ to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C-NMR : Focus on the enamide’s E-configuration (J = 12–16 Hz for trans-vinylic protons) and methanesulfonyl group (δ ~3.3 ppm for -SO₂CH₃ protons; δ ~45 ppm for sulfonyl carbon) .
- IR Spectroscopy : Confirm oxadiazole ring formation (C=N stretch at 1580–1630 cm⁻¹) and enamide carbonyl (1680–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns of the methanesulfonylphenyl moiety .
Q. How does the stereochemistry (E-configuration) of the propenamide moiety impact the compound’s physicochemical properties and intermolecular interactions?
- Methodological Answer : The E-configuration ensures planar geometry, enhancing π-π stacking with aromatic residues in target proteins. Computational studies (e.g., DFT calculations) can predict dipole moments and solubility differences between E/Z isomers. Crystallographic data (e.g., SHELXL-refined structures) reveal intermolecular hydrogen bonds between the enamide carbonyl and oxadiazole N-atoms, critical for stability .
Advanced Research Questions
Q. What strategies can be employed to optimize the cyclocondensation step during oxadiazole ring formation, particularly regarding solvent selection and catalyst use?
- Methodological Answer :
- Solvent Optimization : Replace traditional POCl₃ with flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) to improve reaction control and reduce byproducts .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency. Evidence shows POCl₃ in anhydrous conditions achieves >80% yield but requires strict moisture control .
- DoE (Design of Experiments) : Use response surface methodology to model interactions between temperature, reagent stoichiometry, and reaction time .
Q. How should researchers address contradictions in reported ¹H-NMR chemical shifts for the methanesulfonylphenyl moiety across different solvent systems?
- Methodological Answer :
- Solvent Calibration : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen-bonding effects. For example, -SO₂CH₃ protons may shift upfield in polar aprotic solvents .
- Cross-Validation : Combine NMR with X-ray crystallography (SHELX-refined structures) to confirm substituent orientations .
- Computational NMR : Use Gaussian or ADF software to simulate chemical shifts and identify solvent-induced conformational changes .
Q. What computational modeling approaches are best suited for predicting the binding affinity of this compound with biological targets, considering its conformational flexibility?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the enamide’s rotation barrier and oxadiazole ring rigidity to identify dominant conformers.
- Docking Studies : Use AutoDock Vina with kinase targets (e.g., EGFR) to prioritize residues (e.g., Lys721) interacting with the dimethoxyphenyl group .
- QSAR Models : Corate substituent effects (e.g., methoxy vs. nitro groups) on IC₅₀ values using Hammett σ constants .
Q. What experimental evidence exists for the compound’s potential as a kinase inhibitor, and how do structural modifications to the dimethoxyphenyl group affect activity?
- Methodological Answer :
- Bioactivity Data : Analogous 1,3,4-oxadiazoles show IC₅₀ values <1 µM against PI3Kα due to hydrogen bonding with the oxadiazole N-atoms .
- Structure-Activity Relationship (SAR) :
- Methoxy Position : 3,4-Dimethoxy enhances lipid solubility and membrane permeability vs. mono-substituted analogs.
- Sulfonyl Group : The methanesulfonyl moiety improves metabolic stability by resisting CYP450 oxidation .
- In Vitro Assays : Test phosphorylation inhibition in cell lines (e.g., MCF-7) using Western blotting with phospho-specific antibodies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
